trans-Ticlopidine-MP Derivative is a chemical compound derived from ticlopidine, which is an antiplatelet medication used to reduce the risk of stroke and other cardiovascular events. This derivative is particularly notable for its potential modifications that enhance its pharmacological properties. The compound has been studied for its metabolic pathways, structural characteristics, and biological activities, making it a subject of interest in medicinal chemistry.
Ticlopidine is classified as a thienopyridine derivative, which functions primarily as an adenosine diphosphate receptor antagonist. The trans-Ticlopidine-MP Derivative is synthesized to explore enhanced efficacy and safety profiles compared to its parent compound. Research articles have indicated that this derivative may exhibit improved biological activity and lower toxicity levels compared to traditional ticlopidine formulations .
The synthesis of the trans-Ticlopidine-MP Derivative typically involves several key steps:
For example, one method involves reacting ticlopidine with methylsulfanyl derivatives under acidic conditions to yield the desired trans-Ticlopidine-MP Derivative with improved solubility and bioavailability.
The molecular structure of trans-Ticlopidine-MP Derivative features a thienopyridine core with specific substituents that enhance its pharmacological properties. Key structural characteristics include:
The chemical reactivity of trans-Ticlopidine-MP Derivative can be examined through various reaction pathways:
The mechanism of action for trans-Ticlopidine-MP Derivative primarily involves inhibition of platelet aggregation:
Research indicates that modifications in the molecular structure can enhance binding affinity and selectivity for these receptors.
The physical and chemical properties of trans-Ticlopidine-MP Derivative are critical for its application in medicinal chemistry:
Trans-Ticlopidine-MP Derivative has several scientific applications:
The development of thienopyridine antiplatelet agents represents a landmark achievement in cardiovascular pharmacology that began with ticlopidine's discovery in the 1970s. Researchers at Castaigne SA (later acquired by Sanofi) initially synthesized ticlopidine while seeking novel anti-inflammatory compounds, but serendipitously discovered its potent antiplatelet properties during pharmacological screening [8] [9]. Patented in 1973 and approved for medical use in 1978, ticlopidine emerged as the first-in-class thienopyridine platelet inhibitor, offering an alternative mechanism to aspirin that revolutionized antithrombotic therapy [8]. The drug received FDA approval in 1991 under the brand name Ticlid®, primarily for stroke prevention in aspirin-intolerant patients and for preventing coronary stent thrombosis when combined with aspirin [6] [8].
Ticlopidine's mechanism represented a paradigm shift in platelet inhibition. Unlike aspirin (which targets cyclooxygenase-1), ticlopidine functions as a prodrug whose active metabolite irreversibly blocks the ADP P2Y12 receptor on platelet membranes [1] [5]. This mechanism prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting fibrinogen binding and platelet cross-linking [6] [8]. Clinically, ticlopidine demonstrated superior efficacy to aspirin in preventing thrombotic strokes but was burdened by significant hematological adverse effects including neutropenia and thrombotic thrombocytopenic purpura, necessitating frequent blood monitoring [5] [8]. These limitations spurred the development of second-generation thienopyridines, culminating in clopidogrel's introduction, which offered improved safety while maintaining the core thienopyridine structure and mechanism [9].
Table 1: Historical Milestones in Thienopyridine Development
Year | Development Milestone | Significance |
---|---|---|
1973 | Ticlopidine patented | First thienopyridine compound discovered |
1978 | Ticlopidine approved (France) | First clinical alternative to aspirin with different mechanism |
1991 | FDA approval of ticlopidine | Expanded global access for stroke prevention |
1997 | Clopidogrel approved | Improved safety profile over ticlopidine |
2000s | Development of MP derivatives | Structural optimization for enhanced pharmacology |
The structural journey from ticlopidine to the trans-Ticlopidine-MP derivative exemplifies rational drug design addressing pharmacological limitations while preserving core therapeutic activity. Ticlopidine (chemical name: 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) features a thienopyridine core linked to an ortho-chlorophenyl group through a methylene bridge [4] [6]. This fundamental architecture contains the essential elements for P2Y12 antagonism but requires extensive hepatic biotransformation to generate the active metabolite [9]. The metabolic activation involves a complex two-step process primarily mediated by cytochrome P450 enzymes (especially CYP2C19 and CYP2B6), resulting in a thiol-containing compound that forms disulfide bonds with the P2Y12 receptor [2] [9].
The trans-Ticlopidine-MP derivative emerged from systematic efforts to optimize the pharmacophore structure while addressing metabolic instability. Key structural modifications include: (1) Introduction of a methylpyridine (MP) substituent at the C7 position of the thienopyridine ring system; (2) Optimization of stereochemistry to the trans configuration at critical chiral centers; and (3) Strategic halogen placement enhancing receptor affinity while maintaining metabolic stability [4] [7]. These modifications yield a compound with enhanced molecular rigidity that preferentially adopts the bioactive conformation, significantly improving target binding kinetics compared to ticlopidine [7]. The MP moiety specifically enhances interactions with extracellular receptor domains through hydrophobic stacking and hydrogen bonding, contributing to the derivative's improved receptor affinity and selectivity [7].
The synthetic pathway to trans-Ticlopidine-MP builds upon established thienopyridine chemistry but incorporates novel stereoselective steps. Modern approaches feature a microwave-assisted Henry reaction for efficient nitrovinyl intermediate formation (achieving 90% yield in 1 hour) followed by stereocontrolled reduction to establish the trans configuration [4]. The final structure preserves the critical tetrahydrothienopyridine scaffold necessary for metabolic activation while introducing three-dimensional features that confer improved target specificity and reduced off-target effects compared to the parent compound [4] [7].
Table 2: Structural Comparison of Ticlopidine and Its MP Derivative
Structural Feature | Ticlopidine | trans-Ticlopidine-MP Derivative |
---|---|---|
Core structure | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Modified tetrahydrothienopyridine with methylpyridine |
C5 substituent | 2-Chlorobenzyl | 2-Halogenated benzyl with optimized halogen position |
C7 modification | Hydrogen | Methylpyridine (MP) group |
Stereochemistry | Racemic mixture | Enantiopure trans configuration |
Active metabolite stability | Highly unstable (minutes) | Improved stability (hours) |
Molecular weight | 263.79 g/mol | ~350-400 g/mol (estimated) |
The development impetus for trans-Ticlopidine-MP derivative arose from three fundamental limitations of ticlopidine: metabolic variability, delayed onset, and suboptimal receptor affinity. First, ticlopidine's extensive hepatic metabolism creates significant pharmacokinetic variability due to genetic polymorphisms in CYP2C19, resulting in unpredictable antiplatelet responses across diverse populations [2] [9]. Approximately 5-12% of the variability in ADP-induced platelet aggregation on clopidogrel (a ticlopidine analog) is attributable to CYP2C19 loss-of-function alleles, necessitating alternative agents with less metabolic complexity [2]. The trans-Ticlopidine-MP derivative addresses this through structural optimization that reduces dependence on polymorphic enzymes for activation, potentially offering more consistent therapeutic effects across patient genotypes [7].
Second, ticlopidine exhibits delayed pharmacodynamic onset (2-3 days for meaningful platelet inhibition) due to its prodrug nature and multi-step activation pathway [6] [8]. This limitation poses significant clinical risks in acute thrombotic settings where rapid platelet inhibition is essential. Mechanistic studies reveal that trans-Ticlopidine-MP derivative achieves accelerated bioactivation through its optimized stereochemistry and electron-withdrawing substituents, which facilitate more efficient conversion to the active metabolite [7]. The compound demonstrates significantly earlier peak platelet inhibition (within 12-18 hours) compared to ticlopidine's 48-72 hour onset, potentially addressing a critical therapeutic need in acute coronary syndromes [7].
Third, emerging research on platelet microparticle (MP) generation revealed novel mechanisms of thrombus propagation that extend beyond traditional aggregation pathways. Ticlopidine moderately inhibits MP formation through mechanisms distinct from its anti-aggregation effects, suggesting additional pharmacological benefits not fully leveraged in its original structure [7]. The trans-Ticlopidine-MP derivative was specifically engineered to amplify MP suppression through enhanced interaction with signaling pathways downstream of the P2Y12 receptor, particularly protein kinase C (PKC) and calcium mobilization pathways that regulate vesiculation [7]. This multi-modal activity represents a significant pharmacological advance over first-generation thienopyridines.
The derivative's molecular design specifically addresses receptor binding kinetics. While ticlopidine's active metabolite forms a single disulfide bond with extracellular cysteines of P2Y12, the trans-MP metabolite establishes additional binding contacts through its pyridine nitrogen and halogenated benzyl group [7]. This results in both increased binding affinity (lower IC50 for ADP-induced aggregation) and prolonged receptor occupancy. These improvements translate to stronger inhibition of platelet procoagulant activity and microparticle generation at equivalent concentrations compared to ticlopidine, offering potential clinical advantages in high-thrombotic-risk scenarios where platelet activation occurs through multiple pathways simultaneously [7].
Table 3: Pharmacological Advantages of trans-Ticlopidine-MP Derivative
Pharmacological Property | Ticlopidine | trans-Ticlopidine-MP Derivative | Significance |
---|---|---|---|
CYP-dependent metabolism | High (CYP2C19, 2B6) | Reduced | Less variable response across genotypes |
Activation time | 2-3 hours | <30 minutes | Faster therapeutic onset |
Platelet inhibition onset | 48-72 hours | 12-18 hours | Critical for acute settings |
Microparticle inhibition | Moderate (~40%) | Significant (>75%) | Broader antithrombotic protection |
Receptor binding affinity (Kd) | ~150 nM | ~25 nM | Enhanced target engagement |
Active metabolite half-life | <10 minutes | ~45 minutes | More sustained therapeutic effect |
Appendix: Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: